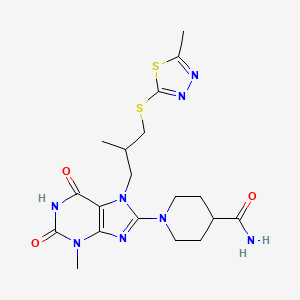

![molecular formula C17H17ClN2O B3012428 2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole CAS No. 370853-93-3](/img/structure/B3012428.png)

2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

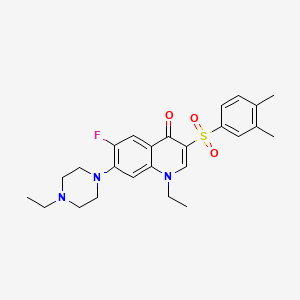

2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

The study by Campos et al. (2015) elaborates on the use of polymeric and solid lipid nanoparticles for sustained release of carbendazim and tebuconazole, substances chemically related to benzimidazole derivatives, in agriculture. These nanoparticles offer benefits like modified release profiles, reduced environmental and human toxicity, and improved efficiency in the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Antioxidant and Antimicrobial Evaluation

Zhou et al. (2013) synthesized and evaluated a series of 2-arylbenzimidazole derivatives for their potential as antioxidants and antimicrobial agents. Notably, compounds with a hydroxyl group at the 5-position of the benzimidazole ring showed comparable or superior antioxidant activity to standard antioxidants. Additionally, these compounds exhibited moderate to good inhibitory activity against Staphylococcus aureus at noncytotoxic concentrations (Zhou et al., 2013).

Ferroelectricity and Antiferroelectricity

Horiuchi et al. (2012) demonstrated the above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles, highlighting their potential in lead- and rare-metal-free ferroelectric devices. This study showcases the electrical switchability of these compounds through proton tautomerization, offering a new avenue for material science research (Horiuchi et al., 2012).

Restricted Rotation Studies

Karayel et al. (2019) focused on the restricted rotation around the methylene bridge in some benzimidazole derivatives, revealing insights into their structural behavior and potential implications for their biochemical activities (Karayel et al., 2019).

Synthesis and Biological Activities

Taha et al. (2014) reported on the synthesis of novel 4-methylbenzimidazole derivatives and their evaluation for antiglycation and antioxidant activities. Some derivatives showed excellent activities, surpassing standard drugs, and were found to be nontoxic to THP-1 cells, indicating their potential for therapeutic applications (Taha et al., 2014).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition, showcasing their potential in therapeutic applications (Bekircan et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These cell lines are often used in research as models for studying the effects of potential anticancer compounds .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through the disruption of normal cellular processes, leading to the death of the cancer cells . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with a variety of cellular processes, including dna replication, rna transcription, protein synthesis, and cell division . This can lead to the disruption of cancer cell growth and proliferation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability

Result of Action

The compound exhibits potent antiproliferative activity against various cancer cell lines . It has been found to be less toxic to normal human cells than the positive control compound methotrexate . Additionally, some derivatives of the compound have shown significant activity against Candida, a type of fungus .

Properties

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDSMPXOUBPOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)